5-(Hydroxymethyl)indolin-2-one
Overview
Description
5-(Hydroxymethyl)indolin-2-one is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
5-(Hydroxymethyl)indolin-2-one, as an indole derivative, has been found to bind with high affinity to multiple receptors . The indole scaffold is present in many important synthetic drug molecules and has been found to have diverse biological applications .
Mode of Action
Indolin-2-one nitroimidazole antibiotics have been found to exhibit an unexpected dual mode of action . They inhibit topoisomerase IV, an essential enzyme for DNA replication . Furthermore, they facilitate in vivo reduction due to their significantly increased redox potentials compared to classic 5-nitroimidazoles .
Biochemical Pathways
Indole derivatives, including this compound, have been found to possess various biological activities, affecting a variety of biochemical pathways . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It has been found that indolin-2-one and its derivatives can cross the blood-brain barrier . Low doses of indolin-2-one in the blood can cause reduced blood pressure and mild sedation, while high doses can cause coma and death .
Result of Action
Indolin-2-one derivatives with the lowest bond dissociation enthalpy, ionization potential, and proton affinity values have been identified as compounds with high antioxidant activity .
Action Environment
It has been found that indolin-2-one derivatives with substituents in the ortho position are promising potential novel antioxidants .
Biochemical Analysis
Biochemical Properties
5-(Hydroxymethyl)indolin-2-one, like other indole derivatives, has been found to bind with high affinity to multiple receptors, which makes it useful in developing new derivatives . It has been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives have been found to have promising cell-based antitumor activity . For example, certain 3-substituted-indolin-2-one derivatives have shown inhibitory activity against various human carcinoma cell lines .
Molecular Mechanism
Indole derivatives have been found to inhibit the activity of various protein tyrosine kinases, such as the epidermal growth factor receptor, vascular endothelial growth factor receptor, fibroblast growth factor receptor, and platelet-derived growth factor receptor .
Temporal Effects in Laboratory Settings
It has been found that indole is absorbed within 30 minutes and fully metabolized in 6 hours when orally administered to mice .
Dosage Effects in Animal Models
It has been found that certain indolin-2-one derivatives can cause reduced blood pressure and mild sedation at low doses (10 mg/kg), while high doses (100 mg/kg) can cause coma and death .
Metabolic Pathways
Indole is known to be metabolized by the cytochrome P450 enzymes CYP1A2 and CYP2A5 .
Transport and Distribution
It has been found that certain indole derivatives can cross the blood-brain barrier .
Subcellular Localization
It has been found that certain indole derivatives can be found in the brain .
Properties
IUPAC Name |
5-(hydroxymethyl)-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-5-6-1-2-8-7(3-6)4-9(12)10-8/h1-3,11H,4-5H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEKDTIWYDGPPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)CO)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612487-61-3 | |
Record name | 5-(Hydroxymethyl)-1,3-Dihydro-2H-Indol-2-One | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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